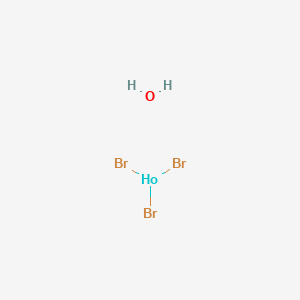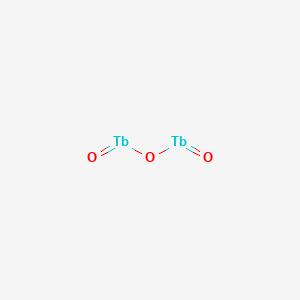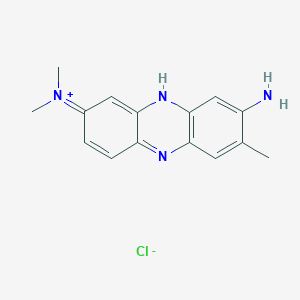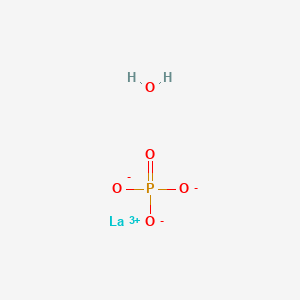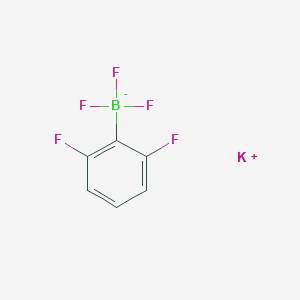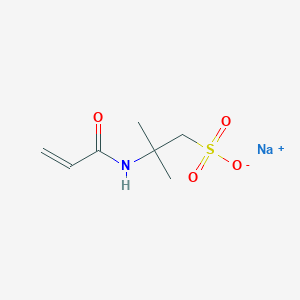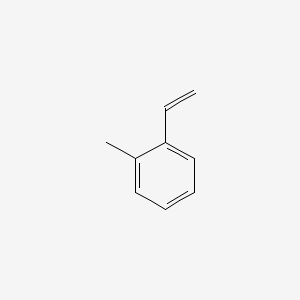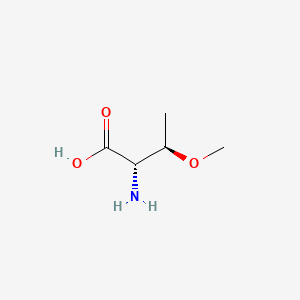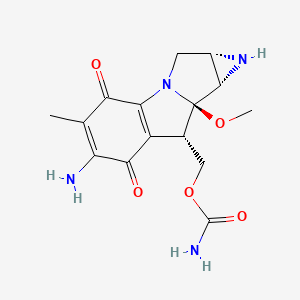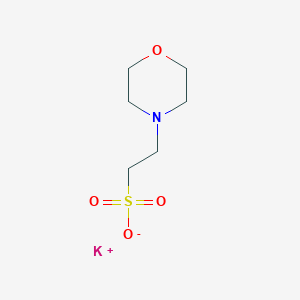
sodium;2-morpholin-4-ylethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;2-morpholin-4-ylethanesulfonate” is a chemical entity with significant relevance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-morpholin-4-ylethanesulfonate involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in-house.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for large quantities. This involves:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches, ensuring consistency and quality.
Continuous Processing: For higher efficiency, continuous processing methods may be employed, where reactants are continuously fed into the reactor, and the product is continuously removed.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
sodium;2-morpholin-4-ylethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The product may be a carboxylic acid or ketone.
Reduction: The product may be an alcohol or amine.
Substitution: The product may be a halogenated compound or a derivative with a different functional group.
Scientific Research Applications
sodium;2-morpholin-4-ylethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which sodium;2-morpholin-4-ylethanesulfonate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways: It may influence biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
sodium;2-morpholin-4-ylethanesulfonate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: A parent compound with structural similarities.
CID 63014: A salt mixture with related properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWMYKYLWNHTL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
